molecular formula C11H19NO3 B071747 N-heptanoyl-L-homoserine lactone CAS No. 177158-20-2

N-heptanoyl-L-homoserine lactone

Cat. No.: B071747
CAS No.: 177158-20-2
M. Wt: 213.27 g/mol
InChI Key: FTMZLSDESAOPSZ-VIFPVBQESA-N
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Mechanism of Action

Target of Action

N-Heptanoyl-L-Homoserine lactone (C7-HSL) is a member of the N-acyl-homoserine lactone (AHL) family . The primary targets of this compound are gram-negative bacteria such as Echerichia and Salmonella . These bacteria use AHLs to regulate gene expression in a process known as quorum sensing .

Mode of Action

The mode of action of C7-HSL involves its role as a small diffusible signaling molecule in quorum sensing . Quorum sensing is a regulatory system used by bacteria for controlling gene expression in response to increasing cell density . The expression of specific target genes, such as transcriptional regulators belonging to the LuxIR family of proteins, is coordinated by the synthesis of diffusible AHL molecules .

Biochemical Pathways

In the context of biochemical pathways, C7-HSL plays a crucial role in cell-to-cell communication among bacteria . This intercellular communication has become a target for the development of new anti-virulence drugs , and a research focus for the prevention of biofilm formation .

Result of Action

The result of C7-HSL’s action is the regulation of gene expression and the consequent alteration of cellular metabolism . This can lead to various outcomes, including the regulation of virulence, infection prevention, and septicemia in fish .

Action Environment

The action of C7-HSL is influenced by environmental factors. For instance, at 25 °C, C7-HSL significantly promoted the growth and activity of microorganisms, enhanced protein synthesis and the formation of tryptophan amino acids, and inhibited polysaccharide production, thereby effectively controlling nitrite nitrogen accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-heptanoyl-L-Homoserine lactone can be synthesized through the acylation of L-homoserine lactone with heptanoyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions .

Properties

IUPAC Name

N-[(3S)-2-oxooxolan-3-yl]heptanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-2-3-4-5-6-10(13)12-9-7-8-15-11(9)14/h9H,2-8H2,1H3,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMZLSDESAOPSZ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(=O)N[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332084
Record name N-Heptanoylhomoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177158-20-2
Record name N-Heptanoylhomoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the biological role of N-Heptanoylhomoserine lactone in bacteria?

A1: N-Heptanoylhomoserine lactone (C7-HSL) is an acyl homoserine lactone (AHL) signaling molecule used by many Gram-negative bacteria for quorum sensing [, ]. This chemical communication mechanism allows bacteria to coordinate gene expression based on population density, influencing processes like biofilm formation, virulence factor production, and symbiosis [, , ].

Q2: How does the absolute configuration of N-Heptanoylhomoserine lactone impact its antimicrobial activity?

A2: Research indicates that the naturally occurring (S)-enantiomer of N-Heptanoylhomoserine lactone is generally less active against Gram-positive bacteria like Bacillus cereus, B. subtilis, and Staphylococcus aureus compared to its 3-oxo derivatives []. Interestingly, the non-natural (R)-enantiomer of N-(3-oxo-octanoyl)homoserine lactone displayed comparable activity to the (S)-enantiomer against B. cereus, highlighting the importance of stereochemistry in biological activity [].

Q3: Are there enzymes that can degrade N-Heptanoylhomoserine lactone?

A3: Yes, enzymes called AHL lactonases can degrade AHLs like N-Heptanoylhomoserine lactone by hydrolyzing the lactone ring. One such enzyme, AidC from Chryseobacterium, exhibits high catalytic efficiency (kcat/KM of ~2 × 106 M−1 s−1) for N-Heptanoylhomoserine lactone degradation []. AidC shows stricter substrate selectivity and significantly lower KM values compared to typical AHL lactonases, indicating a stronger binding affinity for its substrates [].

Q4: How does the presence of N-Heptanoylhomoserine lactone influence the production of other AHLs in bacteria?

A4: Studies in Rhizobium leguminosarum revealed that N-Heptanoylhomoserine lactone production, regulated by the cinRI locus, influences the expression of other AHL production loci []. Mutants lacking cinI or cinR, and therefore unable to produce N-Heptanoylhomoserine lactone, showed reduced production of several other AHLs, including N-hexanoyl- and N-octanoyl-l-homoserine lactones []. This suggests a complex regulatory network where N-Heptanoylhomoserine lactone may act as a master regulator for the production of other AHLs.

Q5: Can N-Heptanoylhomoserine lactone be found in environments beyond bacterial cultures?

A5: Yes, N-Heptanoylhomoserine lactone has been detected in activated sludge used for wastewater treatment []. Its presence, along with the activation of a LuxR-based AHL monitor strain, indicates active AHL-mediated gene expression within the sludge microbial community []. This highlights the potential ecological significance of AHL signaling in complex microbial environments.

Q6: Does the presence of N-Heptanoylhomoserine lactone in activated sludge have any functional implications?

A6: Research suggests a link between N-Heptanoylhomoserine lactone and chitinase activity in activated sludge. Addition of N-Heptanoylhomoserine lactone to sludge upregulated chitinase activity, potentially mediated by bacteria like Aeromonas hydrophila, which produce both N-Heptanoylhomoserine lactone and chitinase []. This suggests a role for AHL-mediated quorum sensing in regulating enzymatic activities within the sludge microbial community, potentially influencing nutrient cycling and sludge performance.

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